1-Undecyne, 11-chloro-

CAS No.: 29043-93-4

Cat. No.: VC7965211

Molecular Formula: C11H19Cl

Molecular Weight: 186.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29043-93-4 |

|---|---|

| Molecular Formula | C11H19Cl |

| Molecular Weight | 186.72 g/mol |

| IUPAC Name | 11-chloroundec-1-yne |

| Standard InChI | InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2 |

| Standard InChI Key | BPQCLPCMIRFKOJ-UHFFFAOYSA-N |

| SMILES | C#CCCCCCCCCCCl |

| Canonical SMILES | C#CCCCCCCCCCCl |

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Structural Features

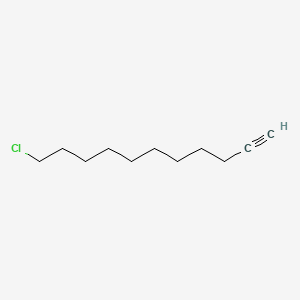

1-Undecyne, 11-chloro- has the molecular formula C₁₁H₁₉Cl and a molecular weight of 186.72 g/mol . Its structure combines a terminal alkyne group (C≡CH) with a chlorine atom at the distal end of an 11-carbon chain. This configuration imparts distinct electronic and steric properties:

-

Terminal alkyne: The sp-hybridized carbon at position 1 enables participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed coupling reactions .

-

Chlorine substituent: The electronegative chlorine at position 11 facilitates nucleophilic substitution and elimination reactions .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉Cl | |

| Molecular Weight (g/mol) | 186.72 | |

| Boiling Point (°C) | 240.8 (at 760 mmHg) | |

| Density (g/cm³) | 0.909 | |

| Refractive Index (n²⁰/D) | 1.451 | |

| Flash Point (°C) | 95.2 |

Synthesis and Production

Synthetic Routes

The synthesis of 1-undecyne, 11-chloro- typically involves halogenation of 1-undecyne or its precursors. Two primary methods are documented:

-

Direct Chlorination:

-

Alkyne Functionalization:

Industrial-Scale Production

Industrial processes prioritize cost efficiency and scalability:

-

Continuous-flow reactors are employed to minimize side reactions and enhance yield.

-

Purification: Distillation under reduced pressure (e.g., 6 mmHg) isolates the product with >97% purity .

Chemical Reactivity and Applications

Reactivity Profile

The compound exhibits dual reactivity due to its alkyne and chloroalkyl groups:

Alkyne-Specific Reactions

-

Click Chemistry:

-

Hydrogenation:

-

Selective reduction to cis-alkenes using Lindlar catalyst.

-

Chloroalkyl Reactions

-

Nucleophilic Substitution:

-

Displacement of chlorine by amines, alcohols, or thiols.

-

Example:

-

-

Elimination:

Applications in Materials Science

-

Polymer Chemistry:

-

Nanomaterial Functionalization:

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Halogenated Hydrocarbons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume